molecular formula C8H8N2O4 B1346026 2-[(2-Nitrophenyl)amino]acetic acid CAS No. 5427-99-6

2-[(2-Nitrophenyl)amino]acetic acid

Cat. No.: B1346026
CAS No.: 5427-99-6
M. Wt: 196.16 g/mol
InChI Key: LGBCEZSPCHBRFQ-UHFFFAOYSA-N
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Description

2-[(2-Nitrophenyl)amino]acetic acid is an organic compound with the molecular formula C8H8N2O4. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an aminoacetic acid moiety. This compound is of significant interest in organic synthesis and has various applications in scientific research.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 2-[(2-Nitrophenyl)amino]acetic acid might also interact with various biological targets.

Mode of Action

It’s known to be an important reagent for many organic reactions, especially for the formation of heterocycles . It can be used as a protecting group for primary alcohols , suggesting that it might interact with its targets by forming covalent bonds.

Biochemical Pathways

It’s known that the compound is a precursor for many heterocycles , indicating that it might be involved in various biochemical pathways related to the synthesis of these structures.

Pharmacokinetics

Its solubility in water is 01417% at 20 °C , which might influence its bioavailability and distribution in the body.

Result of Action

It’s known that the compound is used in organic synthesis and has been used as an herbicide , suggesting that it might have significant effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

2-[(2-Nitrophenyl)amino]acetic acid plays a significant role in biochemical reactions, particularly in the formation of heterocycles. It interacts with various enzymes and proteins, facilitating the synthesis of complex organic molecules. For instance, it can be used as a protecting group for primary alcohols through esterification, which is then selectively removed using zinc and ammonium chloride . This compound’s interactions with enzymes and proteins are crucial for its role in organic synthesis and biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to act as a precursor for many heterocycles, which are essential in synthesizing biologically active molecules . These interactions can lead to changes in cellular behavior and function, making it a valuable compound in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can protect primary alcohols through esterification and is compatible with other existing alcohol protecting groups . This compound’s ability to form heterocycles and its role as a precursor for biologically active molecules highlight its importance in molecular biology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, such as being kept in a dark place and at room temperature . Over time, its interactions with cellular components can lead to significant changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may facilitate the synthesis of biologically active molecules without causing adverse effects. At higher doses, it can lead to toxic or adverse effects, impacting cellular function and overall health . Understanding the dosage effects is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It plays a role in the synthesis of heterocycles and other complex organic molecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within cellular compartments . Understanding its transport and distribution is essential for its effective use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors influence its role in cellular processes and its overall effectiveness in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Nitrophenyl)amino]acetic acid typically involves the nitration of phenylacetic acid to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group and subsequent formation of the aminoacetic acid derivative. The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid, followed by reduction using agents like iron powder or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring environmental safety.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Nitrophenyl)amino]acetic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.

Common Reagents and Conditions:

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Carboxylic acids, acid chlorides, anhydrides.

    Cyclization: Hexamethyldisilazane, zinc chloride, dimethylformamide.

Major Products:

    Reduction: Aniline derivatives.

    Substitution: Amides, esters.

    Cyclization: Lactams, hydroxamic acids.

Scientific Research Applications

2-[(2-Nitrophenyl)amino]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocycles and as a protecting group for primary alcohols.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the synthesis of various biologically active molecules and as a precursor for other chemical compounds.

Comparison with Similar Compounds

    Phenylacetic acid: Lacks the nitro and amino groups, making it less reactive in certain synthetic applications.

    4-Nitrophenylacetic acid: Contains a nitro group at the para position, leading to different reactivity and applications.

    2-Nitrodiphenylamine: Similar nitro group but different structural framework, affecting its chemical behavior.

Uniqueness: 2-[(2-Nitrophenyl)amino]acetic acid is unique due to its combination of a nitro group and an aminoacetic acid moiety, which allows for versatile chemical transformations and a wide range of applications in research and industry.

Properties

IUPAC Name

2-(2-nitroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-8(12)5-9-6-3-1-2-4-7(6)10(13)14/h1-4,9H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBCEZSPCHBRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202630
Record name Glycine, N-(o-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5427-99-6
Record name N-(2-Nitrophenyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5427-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(o-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC12787
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-(o-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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